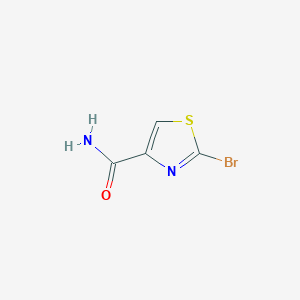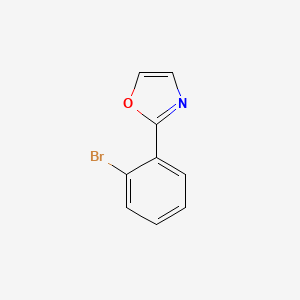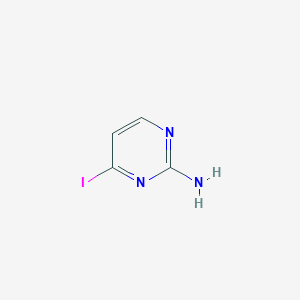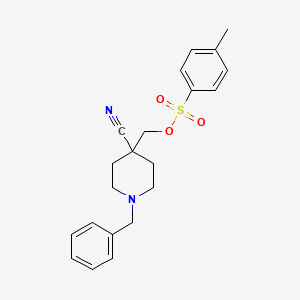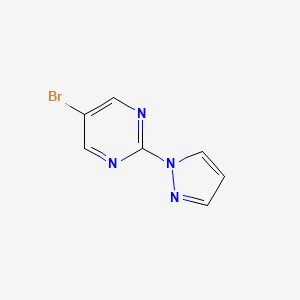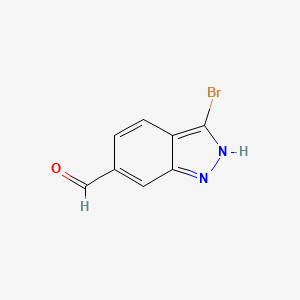![molecular formula C13H21NO3 B1521800 N-Boc-9-azabicyclo[3.3.1]nonan-3-one CAS No. 512822-27-4](/img/structure/B1521800.png)
N-Boc-9-azabicyclo[3.3.1]nonan-3-one
Übersicht
Beschreibung
“N-Boc-9-azabicyclo[3.3.1]nonan-3-one” is a chemical compound with the molecular formula C13H21NO3 . It has a molecular weight of 239.311 . This compound is commonly used in research .
Synthesis Analysis
The synthesis of “N-Boc-9-azabicyclo[3.3.1]nonan-3-one” has been explored in several studies . For instance, one study attempted to construct an indole-fused azabicyclo[3.3.1]nonane framework via radical cyclization . Although the initial attempt using a Cp2TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective .Molecular Structure Analysis
The molecular structure of “N-Boc-9-azabicyclo[3.3.1]nonan-3-one” consists of 13 carbon atoms, 21 hydrogen atoms, and 3 oxygen atoms . The exact mass is 239.152145 .Chemical Reactions Analysis
“N-Boc-9-azabicyclo[3.3.1]nonan-3-one” has been involved in various chemical reactions. For example, it has been used in the aerobic oxidation of alcohols to afford the corresponding carbonyl compounds . It has also been used in the reductive amination of the title compounds in the presence of sodium triacetoxyhydridoborate .Physical And Chemical Properties Analysis
“N-Boc-9-azabicyclo[3.3.1]nonan-3-one” has a density of 1.1±0.1 g/cm3 and a boiling point of 342.9±35.0 °C at 760 mmHg . The flash point is 161.2±25.9 °C . The compound has a LogP value of 1.37, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
- Field: Biomedical Science
- Application: Bicyclo[3.3.1]nonane derivatives have been explored for their potential as anticancer chemotherapeutics .
- Method: The research involves the extraction of valuable compounds from various plants and the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes .
- Results: The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
- Field: Crystallography
- Application: Bicyclo[3.3.1]nonane derivatives are used in synthetic and crystallographic studies .
- Method: The syntheses and crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities are presented and their intermolecular interactions examined .
- Results: The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .
- Field: Organic Chemistry
- Application: 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) may be employed for the aerobic oxidation of alcohols .
- Method: This involves the use of ABNO as a catalytic oxidant for copper-catalyzed greener oxidation of alcohols under aerobic conditions .
- Results: The exact results or outcomes of this application are not specified in the available resources .
Anticancer Chemotherapeutics
Crystallographic Studies
Aerobic Oxidation of Alcohols
- Field: Molecular Recognition Studies
- Application: Bicyclo[3.3.1]nonane derivatives have been used as ion receptors, metallocycles, and molecular tweezers .
- Method: The research involves the use of structurally diverse bicyclo[3.3.1]nonane derivatives .
- Results: The exact results or outcomes of this application are not specified in the available resources .
- Field: Green Chemistry
- Application: 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) may be employed for the aerobic oxidation of alcohols .
- Method: This involves the use of ABNO as a catalytic oxidant for copper-catalyzed greener oxidation of alcohols under aerobic conditions .
- Results: The exact results or outcomes of this application are not specified in the available resources .
- Field: Organic Chemistry
- Application: A Cu/ABNO catalyst system enables efficient aerobic oxidative coupling of alcohols and amines to amides .
- Method: This involves the use of a Cu/ABNO catalyst system at room temperature with an O2 balloon as the oxidant .
- Results: The catalyst system offers a good tolerance to sensitive functional groups .
Ion Receptors, Metallocycles, and Molecular Tweezers
Aerobic Oxidation of Alcohols
Aerobic Oxidative Coupling of Alcohols and Amines
- Field: Green Chemistry
- Application: 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) may be employed for the aerobic oxidation of alcohols .
- Method: This involves the use of ABNO as a catalytic oxidant for copper-catalyzed greener oxidation of alcohols under aerobic conditions .
- Results: The exact results or outcomes of this application are not specified in the available resources .
- Field: Organic Chemistry
- Application: A Cu/ABNO catalyst system enables efficient aerobic oxidative coupling of alcohols and amines to amides .
- Method: This involves the use of a Cu/ABNO catalyst system at room temperature with an O2 balloon as the oxidant .
- Results: The catalyst system offers a good tolerance to sensitive functional groups .
- Field: Organic Chemistry
- Application: A selective electrochemical aminoxyl-mediated Shono-type oxidation of pyrrolidines provides pyrrolidinones with high selectivity and functional group compatibility .
- Method: The exact method of this application is not specified in the available resources .
- Results: The exact results or outcomes of this application are not specified in the available resources .
Aerobic Oxidation of Alcohols
Aerobic Oxidative Coupling of Alcohols and Amines
Electrochemical Aminoxyl-mediated Shono-type Oxidation
Safety And Hazards
“N-Boc-9-azabicyclo[3.3.1]nonan-3-one” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s advised to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Eigenschaften
IUPAC Name |
tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKYAQUJESJBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672217 | |
| Record name | tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-9-azabicyclo[3.3.1]nonan-3-one | |
CAS RN |
512822-27-4 | |
| Record name | tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-9-azabicyclo[3.3.1]nonan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(1-Methoxyethyl)phenyl]boronic acid](/img/structure/B1521717.png)
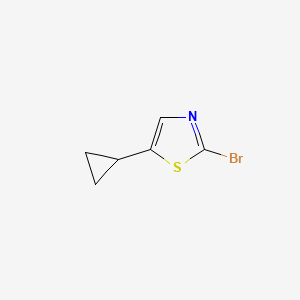
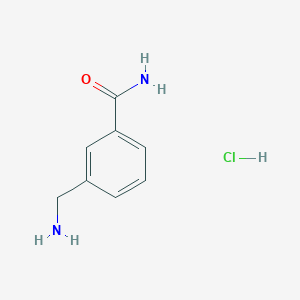
![3-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1521722.png)
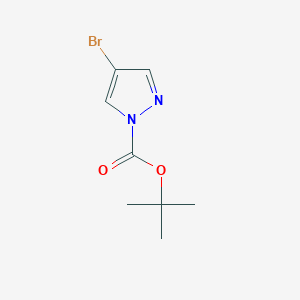

![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)
